Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ester group (carboxylate), an amide group (acetamido), and a heterocyclic group (tetrahydrothieno[2,3-c]pyridine). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The naphthalen-1-yl group is a polycyclic aromatic hydrocarbon, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the ester group could undergo hydrolysis or transesterification, while the amide group could participate in reactions such as amide hydrolysis or the formation of imines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Scientific Research Applications
Organic Synthesis Applications
A study by Zhu et al. (2003) detailed an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines, employing ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon. The process results in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This methodology could be relevant for the synthesis or modification of Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride by providing insights into annulation reactions involving similar structures (Zhu, Lan, & Kwon, 2003).
Drug Design and Pharmacology
Although the specific compound's pharmacological applications are not directly available, research on structurally related compounds suggests potential utility in drug design. For instance, Prugh et al. (1990) synthesized a variety of trans-6-[2-(substituted-1-naphthyl)ethyl(or ethenyl)]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-ones, demonstrating good inhibitory activity against the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This suggests that related compounds, including this compound, might be explored for their potential in treating diseases related to cholesterol biosynthesis (Prugh et al., 1990).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . This suggests that the compound could potentially affect a variety of biochemical pathways, leading to downstream effects on cellular function.
Pharmacokinetics
Research has shown that using certain compounds as prodrugs for esterification can improve their bioavailability . This suggests that the compound could potentially have favorable pharmacokinetic properties when administered as a prodrug.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level.
Action Environment
It is known that the physicochemical properties of compounds can be altered to reduce gastric irritation and improve bioavailability . This suggests that the compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other compounds in the environment.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 6-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S.ClH/c1-3-28-23(27)21-18-11-12-25(2)14-19(18)29-22(21)24-20(26)13-16-9-6-8-15-7-4-5-10-17(15)16;/h4-10H,3,11-14H2,1-2H3,(H,24,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMZGOMOYJQFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)CC3=CC=CC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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